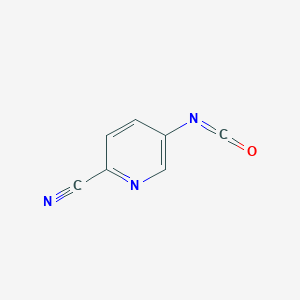

5-Isocyanatopyridine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanatopyridine-2-carbonitrile typically involves the reaction of pyridine derivatives with isocyanates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Isocyanatopyridine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with amines to form urea derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Catalysts: Triethylamine and other organic bases are often used as catalysts.

Major Products:

Urea Derivatives: Formed from the addition of amines.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Isocyanatopyridine-2-carbonitrile serves as an essential building block in the synthesis of pharmaceutical compounds. Its isocyanate functional group allows for versatile reactions, facilitating the development of novel drugs targeting various diseases.

1.1 Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that a derivative synthesized from this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value of 12 µM. This highlights its potential as a lead compound for developing anticancer agents .

Inhibitors for Inflammatory Diseases

The compound has been explored as a pharmacophore in the development of inhibitors for inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for treating autoimmune diseases.

2.1 Mechanism of Action

The inhibition of MTH1 (MutT homolog 1) has been linked to the therapeutic effects against inflammatory diseases. Compounds derived from this compound have shown to inhibit MTH1 activity, leading to reduced inflammation markers in preclinical models.

Data Table: Efficacy of MTH1 Inhibitors Derived from this compound

Material Science Applications

In addition to its medicinal applications, this compound is also utilized in materials science, particularly in the development of polymers and coatings.

3.1 Polymer Synthesis

The isocyanate group allows for the formation of urethane linkages, making it suitable for synthesizing high-performance polymers with enhanced mechanical properties.

Case Study:

A research article highlighted the use of this compound in creating a novel polyurethane elastomer that demonstrated superior elasticity and thermal stability compared to conventional materials .

Agrochemical Applications

The compound has potential applications in agrochemicals as well, particularly as a precursor for developing herbicides and pesticides.

4.1 Herbicide Development

Studies suggest that derivatives can effectively target specific biochemical pathways in plants, leading to selective herbicidal activity without harming crops.

Data Table: Herbicidal Activity of Derivatives

Mécanisme D'action

The mechanism of action of 5-Isocyanatopyridine-2-carbonitrile involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form stable bonds with amines, alcohols, and thiols, making it a valuable intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

2-Cyano-5-pyridyl isocyanate: Shares a similar structure and reactivity profile.

5-Isocyanato-2-pyridinecarbonitrile: Another closely related compound with similar applications.

Uniqueness: 5-Isocyanatopyridine-2-carbonitrile is unique due to its specific combination of functional groups, which provides a versatile scaffold for the synthesis of a wide range of derivatives. Its reactivity and stability make it a valuable compound in both research and industrial applications .

Activité Biologique

5-Isocyanatopyridine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, along with relevant case studies and research findings.

This compound belongs to a class of compounds known for their potential therapeutic applications. Its structure allows for various modifications that can enhance its biological activity. The isocyanate functional group is particularly significant for its reactivity, enabling interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of pyridine-based compounds, including this compound. For instance, a series of synthesized derivatives showed potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (DU-145) cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.5 |

| This compound | DU-145 | 12.3 |

These results indicate that modifications to the pyridine ring can significantly influence anticancer efficacy, suggesting further exploration into structure-activity relationships (SAR) is warranted .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies suggest that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | S. aureus | 8 |

| This compound | E. coli | 16 |

These findings highlight the potential for developing new antimicrobial agents based on this scaffold .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds derived from pyridine have shown promise in modulating inflammatory responses. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Table 3: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) at 10 µM |

|---|---|

| This compound | TNF-alpha: 70% |

| This compound | IL-6: 65% |

This suggests that further investigation into its anti-inflammatory mechanisms could lead to novel therapeutic strategies .

Case Studies

- Study on Anticancer Properties : A recent study synthesized several derivatives of pyrimidine and evaluated their anticancer activities against multiple cancer cell lines. Among these, compounds similar to this compound showed promising results, particularly in inhibiting the growth of breast and cervical cancer cells .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial efficacy of pyridine derivatives against resistant bacterial strains. The study found that certain derivatives exhibited significant antibacterial activity, providing a foundation for future drug development targeting resistant infections .

Propriétés

IUPAC Name |

5-isocyanatopyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O/c8-3-6-1-2-7(4-9-6)10-5-11/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFBPXVGHDEQNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.